molecular formula C21H19FN2O4 B2662114 3-(azepan-1-ylsulfonyl)-N-(3-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide CAS No. 1359393-52-4

3-(azepan-1-ylsulfonyl)-N-(3-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide

Cat. No. B2662114
CAS RN: 1359393-52-4
M. Wt: 382.391
InChI Key: CVYLUKKFKJCVAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(azepan-1-ylsulfonyl)-N-(3-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide, also known as AMG-837, is a small molecule drug compound that has been developed for its potential therapeutic applications in the treatment of type 2 diabetes. AMG-837 is a potent and selective agonist of the G-protein-coupled receptor GPR40, which is primarily expressed in pancreatic beta cells and plays a key role in glucose-stimulated insulin secretion.

Scientific Research Applications

Synthesis and Characterization

Research has focused on the synthesis and characterization of compounds with similar structures, emphasizing the development of novel methodologies and the exploration of their potential biological activities. For instance, Hassan et al. (2014) explored the synthesis of 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives, highlighting the methods for generating these compounds and their in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).

Antiproliferative Effects

Further investigations have delved into the antiproliferative effects of similar structures on cancer cells. For example, Kim et al. (2011) reported on the syntheses and antiproliferative activities of N-(5-amino-1-(4-methoxybenzyl)-1H-pyrazol-4-yl amide derivatives on melanoma cells, demonstrating the potential of these compounds as antiproliferative agents (Kim, Kim, Lee, Yu, & Hah, 2011).

Herbicidal Activity

The chemical framework of compounds similar to "3-(azepan-1-ylsulfonyl)-N-(3-methoxybenzyl)-1-methyl-1H-pyrazole-4-carboxamide" has also been explored for herbicidal activity. Ohno et al. (2004) synthesized novel 3-(substituted alkoxy)pyrazole-4-carboxamide derivatives and evaluated their herbicidal activity against various weeds, revealing significant insights into the structure-activity relationship for herbicidal efficacy (Ohno, Watanabe, Matsukawa, Ueda, Sakurai, Hori, & Hirai, 2004).

Carbonic Anhydrase Inhibitors

Research by Sapegin et al. (2018) introduced a novel class of [1,4]oxazepine-based primary sulfonamides synthesized from 4-chloro-3-nitrobenzenesulfonamide, demonstrating strong inhibition of human carbonic anhydrases. This highlights the potential of compounds with similar structures in therapeutic applications, particularly as enzyme inhibitors (Sapegin, Kalinin, Angeli, Supuran, & Krasavin, 2018).

Insecticidal Activity

Hasan et al. (1996) investigated the stereochemical basis for the insecticidal activity of carbamoylated and acylated pyrazolines, contributing to the understanding of how structural variations impact the efficacy of these compounds against insect pests (Hasan, Nishimura, Okada, Akamatsu, Inoue, Ueno, & Taga, 1996).

properties

IUPAC Name

methyl 4-[2-(3-ethylanilino)-2-oxoethoxy]-6-fluoroquinoline-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19FN2O4/c1-3-13-5-4-6-15(9-13)23-20(25)12-28-19-11-18(21(26)27-2)24-17-8-7-14(22)10-16(17)19/h4-11H,3,12H2,1-2H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVYLUKKFKJCVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)COC2=CC(=NC3=C2C=C(C=C3)F)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.